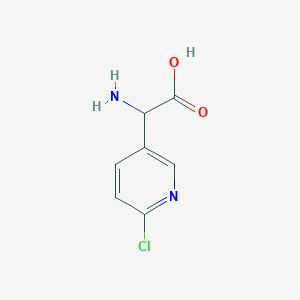![molecular formula C8H9N3O B13103290 1-(Imidazo[1,2-a]pyrimidin-3-yl)ethanol CAS No. 453548-58-8](/img/structure/B13103290.png)
1-(Imidazo[1,2-a]pyrimidin-3-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Imidazo[1,2-a]pyrimidin-3-yl)ethanol is a heterocyclic compound that features an imidazo[1,2-a]pyrimidine ring system with an ethanol group attached at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Imidazo[1,2-a]pyrimidin-3-yl)ethanol can be synthesized through several methods:
-
Multicomponent Reactions: : These reactions involve the combination of multiple reactants in a single step to form the desired product. For instance, a common approach involves the reaction of 2-aminopyrimidine with an aldehyde and an isocyanide under acidic conditions to form the imidazo[1,2-a]pyrimidine core, followed by reduction to introduce the ethanol group .
-
Condensation Reactions: : Another method involves the condensation of 2-aminopyrimidine with an α-haloketone, followed by cyclization and reduction to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves scalable versions of the above synthetic routes, optimized for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(Imidazo[1,2-a]pyrimidin-3-yl)ethanol undergoes various chemical reactions, including:
-
Oxidation: : The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide .
-
Reduction: : The imidazo[1,2-a]pyrimidine ring can be reduced under hydrogenation conditions to form partially or fully saturated derivatives .
-
Substitution: : The hydrogen atoms on the imidazo[1,2-a]pyrimidine ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions .
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Saturated imidazo[1,2-a]pyrimidine derivatives.
Substitution: Various substituted imidazo[1,2-a]pyrimidine derivatives.
Scientific Research Applications
1-(Imidazo[1,2-a]pyrimidin-3-yl)ethanol has a wide range of applications in scientific research:
-
Chemistry: : It serves as a precursor for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry .
-
Biology: : The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules .
-
Medicine: : It is investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities .
-
Industry: : Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 1-(Imidazo[1,2-a]pyrimidin-3-yl)ethanol depends on its specific application:
-
Enzyme Inhibition: : The compound can bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity .
-
Receptor Binding: : It may interact with cellular receptors, modulating signal transduction pathways .
-
DNA Interaction: : The compound can intercalate into DNA, disrupting replication and transcription processes .
Comparison with Similar Compounds
1-(Imidazo[1,2-a]pyrimidin-3-yl)ethanol can be compared with other imidazo[1,2-a]pyrimidine derivatives:
-
1-(Imidazo[1,2-a]pyridin-3-yl)ethanol: : Similar structure but with a pyridine ring instead of a pyrimidine ring, leading to different electronic properties and biological activities .
-
1-(Imidazo[1,2-a]pyrimidin-3-yl)methanol: : Similar structure but with a methanol group instead of an ethanol group, affecting its reactivity and solubility .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows for diverse chemical reactions and applications, making it a valuable tool in the development of new materials and pharmaceuticals.
Properties
CAS No. |
453548-58-8 |
|---|---|
Molecular Formula |
C8H9N3O |
Molecular Weight |
163.18 g/mol |
IUPAC Name |
1-imidazo[1,2-a]pyrimidin-3-ylethanol |
InChI |
InChI=1S/C8H9N3O/c1-6(12)7-5-10-8-9-3-2-4-11(7)8/h2-6,12H,1H3 |
InChI Key |
YOWJORGUWPKADL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=C2N1C=CC=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethyl-3-methyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B13103215.png)
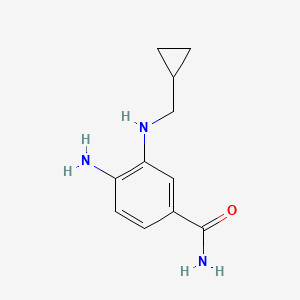
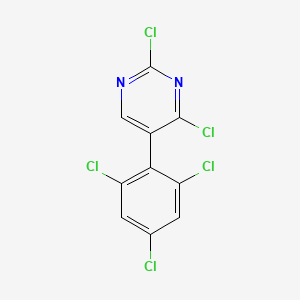
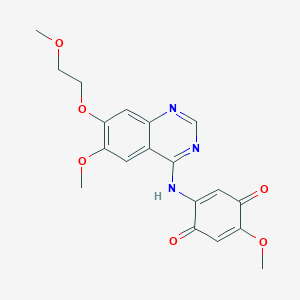

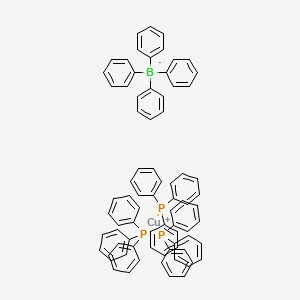
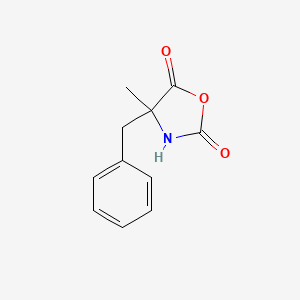
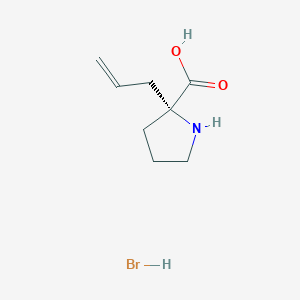
![2-Ethyl-N-[(furan-2-yl)methyl]-3-methoxy-2H-indazole-6-carboxamide](/img/structure/B13103272.png)
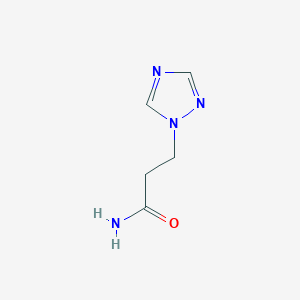

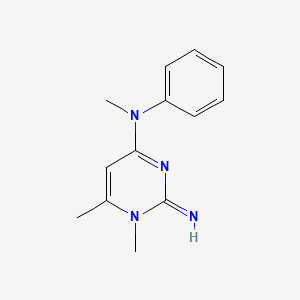
![Imidazo[1,2-d][1,2,4]triazin-5(6H)-one](/img/structure/B13103285.png)
